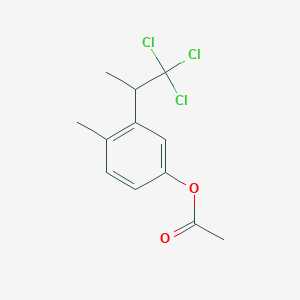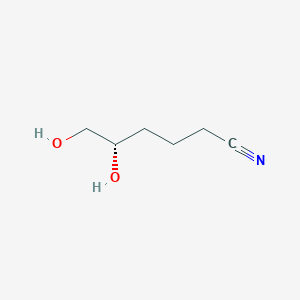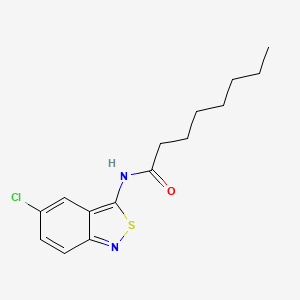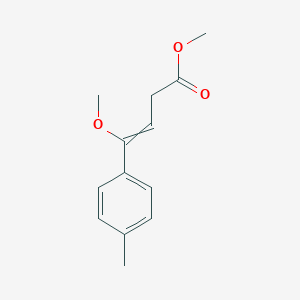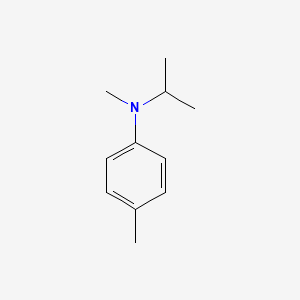
N,4-Dimethyl-N-(propan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4-Dimethyl-N-(propan-2-yl)aniline is a tertiary amine characterized by the presence of a benzene ring substituted with a dimethylamino group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,4-Dimethyl-N-(propan-2-yl)aniline can be synthesized through the alkylation of aniline with isopropyl halides in the presence of a base. The reaction typically involves the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where aniline is reacted with isopropyl halides under controlled temperature and pressure conditions. Catalysts such as acid catalysts can be employed to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N,4-Dimethyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
N,4-Dimethyl-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,4-Dimethyl-N-(propan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylaniline: Similar structure but lacks the isopropyl group.
N,N-Diethyl-4-methylaniline: Contains ethyl groups instead of methyl and isopropyl groups.
N,N-Dimethyl-4-aminobenzaldehyde: Contains an aldehyde group instead of an isopropyl group.
Uniqueness
N,4-Dimethyl-N-(propan-2-yl)aniline is unique due to the presence of both dimethylamino and isopropyl groups on the aromatic ring, which imparts distinct chemical and physical properties compared to its analogs
Propiedades
Número CAS |
91339-17-2 |
|---|---|
Fórmula molecular |
C11H17N |
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
N,4-dimethyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C11H17N/c1-9(2)12(4)11-7-5-10(3)6-8-11/h5-9H,1-4H3 |
Clave InChI |
VZOMRHWKNJUUSE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


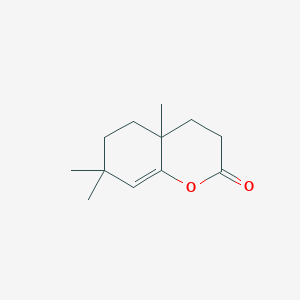
![4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate](/img/structure/B14353788.png)
![1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene](/img/structure/B14353795.png)
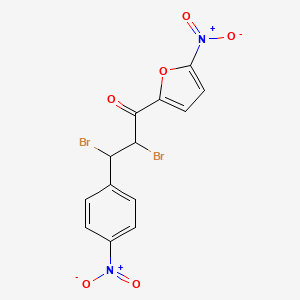
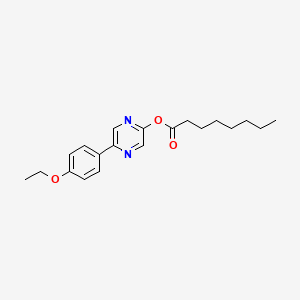
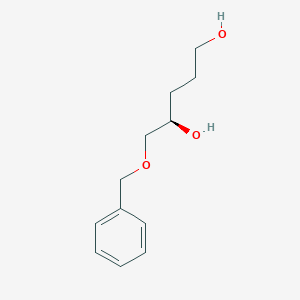
![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14353836.png)
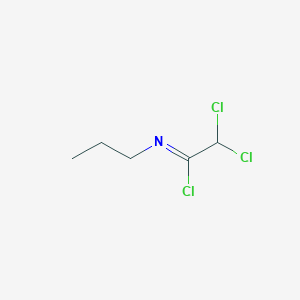
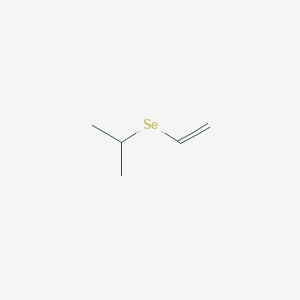
![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)
